molecular formula C17H30BrN B092792 1-Dodecylpyridinium bromide CAS No. 104-73-4

1-Dodecylpyridinium bromide

Cat. No. B092792
CAS RN: 104-73-4
M. Wt: 328.3 g/mol
InChI Key: PNXWPUCNFMVBBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04637899

Procedure details

Equimolar amounts of 1-bromo-dodecane (249.2 g) and pyridine (79.1 g) are placed in a glass, three-necked, round bottom flask equipped with a heating means, a stirring means, and a condensing means. Then 82.1 g of isopropanol are added to the flask as a solvent. The contents of the vessel are heated to reflux with constant stirring. Reflux is maintained for six hours. Analysis of the reaction mixture indicates that the reaction is approximately 100 percent complete.
Quantity
249.2 g
Type
reactant
Reaction Step One
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
82.1 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)(C)C>[Br-:1].[CH2:2]([N+:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
249.2 g
Type
reactant
Smiles
BrCCCCCCCCCCCC
Step Two
Name
Quantity
79.1 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
82.1 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked, round bottom flask equipped with a heating
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the vessel are heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with constant stirring
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for six hours
Duration
6 h

Outcomes

Product
Name
Type
Smiles
[Br-].C(CCCCCCCCCCC)[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.